molecular formula C14H12N4O3S B5860080 N-[(3-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide

N-[(3-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide

Cat. No.: B5860080
M. Wt: 316.34 g/mol
InChI Key: MMUFAHCOLKKMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide is a compound that belongs to the class of thiourea derivatives. These compounds are known for their wide range of applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a pyridine ring substituted with a methyl group at the 3-position, a carbamothioyl group, and a nitrobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide typically involves the reaction of 3-methyl-2-aminopyridine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiocarbamoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(3-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its thiourea moiety, forming stable complexes. These complexes can interfere with the function of enzymes and proteins, leading to various biological effects. The nitro group can also undergo reduction to form reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

N-[(3-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide can be compared with other thiourea derivatives such as:

  • 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide
  • N-((6-methylpyridin-2-yl)carbamothioyl)benzamide
  • N-[3-(thiazole-2-yl]-N′-[2-furoyl]thiourea

These compounds share similar structural features but differ in their substituents and functional groups. The unique combination of the nitrobenzamide moiety and the 3-methylpyridin-2-yl group in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

N-[(3-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-9-5-4-8-15-12(9)16-14(22)17-13(19)10-6-2-3-7-11(10)18(20)21/h2-8H,1H3,(H2,15,16,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUFAHCOLKKMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.